molecular formula C9H21NO2S B14632380 N,N-dipropylpropane-1-sulfonamide CAS No. 57547-95-2

N,N-dipropylpropane-1-sulfonamide

Cat. No.: B14632380
CAS No.: 57547-95-2
M. Wt: 207.34 g/mol
InChI Key: LENLEUMMIHONNJ-UHFFFAOYSA-N
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Description

N,N-Dipropylpropane-1-sulfonamide (CAS 57547-95-2) is a chemical compound featuring the sulfonamide functional group, a moiety of significant importance in medicinal and agricultural research . Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) . By mimicking para-aminobenzoic acid (PABA), they block the bacterial synthesis of folic acid, a vital precursor for nucleic acid synthesis . This mechanism has established sulfonamide-based compounds as a foundational class of broad-spectrum antimicrobials, effective against a range of Gram-positive and Gram-negative bacteria . Beyond their antibacterial properties, the sulfonamide functional group serves as a key structural component in a wide array of therapeutics, including diuretics, anticonvulsants, and antiglaucoma agents, highlighting its versatility in drug discovery and biochemical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57547-95-2

Molecular Formula

C9H21NO2S

Molecular Weight

207.34 g/mol

IUPAC Name

N,N-dipropylpropane-1-sulfonamide

InChI

InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3

InChI Key

LENLEUMMIHONNJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N,N-dipropylpropane-1-sulfonamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dipropylpropane-1-sulfonamide is a tertiary sulfonamide characterized by a propane-1-sulfonyl group and two n-propyl substituents on the nitrogen atom. While not extensively documented in mainstream literature as a standalone active pharmaceutical ingredient, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and understanding the physicochemical properties and synthetic routes of specific examples like N,N-dipropylpropane-1-sulfonamide is crucial for the design of novel drug candidates. This guide provides a comprehensive overview of its chemical structure, predicted and experimentally-derived properties, a detailed synthetic protocol, and a discussion of its potential relevance in the broader context of drug discovery.

Introduction: The Significance of the Sulfonamide Moiety

The versatility of the sulfonamide group stems from its unique chemical and physical properties. It is a stable, non-hydrolyzable moiety that can act as a bioisostere for carboxylic acids and amides, influencing a molecule's acidity, hydrogen bonding capacity, and metabolic stability.[4][5] N,N-dialkylsulfonamides, such as N,N-dipropylpropane-1-sulfonamide, represent a subclass where the sulfonamide nitrogen is fully substituted. This substitution prevents the formation of hydrogen bonds at the nitrogen and increases the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

This guide focuses on N,N-dipropylpropane-1-sulfonamide (CAS No: 57547-95-2) as a representative example of an N,N-dialkylsulfonamide.[6] By examining its structure, properties, and synthesis, we can gain valuable insights applicable to the design and development of novel sulfonamide-based therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of N,N-dipropylpropane-1-sulfonamide consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a propane group and a nitrogen atom. The nitrogen atom is, in turn, bonded to two propyl groups.

Molecular Formula: C₉H₂₁NO₂S

Molecular Weight: 207.34 g/mol

The structural arrangement of N,N-dipropylpropane-1-sulfonamide dictates its physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.

PropertyValueSource
Melting Point 65.8 °CExperimental[7]
Boiling Point 259 °CExperimental[7]
Density 1.03 g/cm³Experimental[7]
Water Solubility 2.56e-2 g/LExperimental[7]
LogP (Octanol-Water Partition Coefficient) 2.55Experimental[7]
pKa (Basic Apparent) 1.61Predicted[7]
Refractive Index 1.46Experimental[7]

These properties suggest that N,N-dipropylpropane-1-sulfonamide is a lipophilic compound with low water solubility, which is typical for many N,N-dialkylsulfonamides. Its relatively high boiling point indicates strong intermolecular forces.

Caption: Chemical structure of N,N-dipropylpropane-1-sulfonamide.

Synthesis and Purification

The most common and straightforward method for the synthesis of N,N-dialkylsulfonamides is the reaction of a sulfonyl chloride with a secondary amine. In the case of N,N-dipropylpropane-1-sulfonamide, this involves the reaction of propane-1-sulfonyl chloride with dipropylamine.

Reagents and Materials
  • Propane-1-sulfonyl chloride (CAS: 10147-36-1)

  • Dipropylamine (CAS: 142-84-7)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve propane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine and Base: In a separate flask, prepare a solution of dipropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Cool the solution of propane-1-sulfonyl chloride to 0 °C in an ice bath. Slowly add the dipropylamine and triethylamine solution dropwise to the stirred sulfonyl chloride solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N-dipropylpropane-1-sulfonamide by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Rationale Behind Experimental Choices
  • Inert Atmosphere: Prevents the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.

  • Anhydrous Solvent: Water can react with the sulfonyl chloride to form the corresponding sulfonic acid, reducing the yield of the desired product.

  • Use of a Base: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

  • Aqueous Workup: The washing steps are crucial to remove unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities.

  • Column Chromatography: This is a standard purification technique for organic compounds to separate the desired product from any remaining impurities.

cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Propane-1-sulfonyl chloride in DCM C Cool sulfonyl chloride solution to 0 °C A->C B Prepare solution of Dipropylamine and Triethylamine D Slowly add amine solution B->D C->D E Stir at room temperature D->E F Quench with water E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO₃ G->H I Wash with brine H->I J Dry organic layer I->J K Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the synthesis of N,N-dipropylpropane-1-sulfonamide.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three propyl groups. The protons on the carbons adjacent to the sulfur and nitrogen atoms will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the heteroatoms (S and N) will be the most downfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 207. Fragmentation patterns will likely involve the cleavage of the C-S and S-N bonds.

Relevance and Potential Applications in Drug Development

The sulfonamide moiety is a key structural component in numerous approved drugs.[4][9] N-acylsulfonamides, a related class, have gained significant attention in medicinal chemistry.[4][5] The N,N-dipropylpropane-1-sulfonamide structure, while simple, possesses features that are relevant to drug design:

  • Modulation of Physicochemical Properties: The N,N-dipropyl groups increase the lipophilicity of the molecule. In drug design, tuning lipophilicity is crucial for optimizing a compound's ability to cross cell membranes and reach its biological target.

  • Metabolic Stability: The tertiary sulfonamide is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.

  • Scaffold for Further Elaboration: N,N-dipropylpropane-1-sulfonamide can serve as a building block for the synthesis of more complex molecules with potential therapeutic activity. The propyl chains could be functionalized to introduce other pharmacophoric groups.

The broader class of sulfonamides has shown a wide range of biological activities, including as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents.[9] While there is no specific reported biological activity for N,N-dipropylpropane-1-sulfonamide, its structural features suggest that it could be explored as a scaffold in the development of new therapeutic agents in these areas.

Conclusion

N,N-dipropylpropane-1-sulfonamide serves as an excellent case study for understanding the fundamental chemistry of N,N-dialkylsulfonamides. Its synthesis is straightforward, and its physicochemical properties are predictable based on its structure. For researchers and scientists in drug development, a thorough understanding of such model compounds is invaluable. The insights gained from studying the structure, properties, and synthesis of N,N-dipropylpropane-1-sulfonamide can be applied to the rational design of more complex and potent sulfonamide-based drugs. The continued exploration of the chemical space around the sulfonamide scaffold promises to yield new therapeutic agents for a wide range of diseases.

References

  • N,N-dipropylpropane-1-sulfonamide Properties - EPA. (2025, October 15). Retrieved from [Link]

  • N,N-dipropylpropane-1-sulfonamide - Chemical Weight Fractions - EPA. (2025, October 15). Retrieved from [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (2025, March 15). Retrieved from [Link]

  • How would you convert propanoyl chloride to dipropylamine? - Quora. (2018, September 24). Retrieved from [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery - ChemRxiv. Retrieved from [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed. (2015, September 22). Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed. (2017, December 15). Retrieved from [Link]

  • DI-N-PROPYL SULFIDE - ChemBK. (2024, April 9). Retrieved from [Link]

  • Chemical Properties of 1-Propanamine, N,N-dipropyl- (CAS 102-69-2) - Cheméo. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives - ResearchGate. (2025, August 8). Retrieved from [Link]

  • CN101519369B - Synthetic method of sodium polydithio-dipropyl sulfonate - Google Patents.
  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides - ACS Publications. (2020, February 10). Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC. (2024, November 21). Retrieved from [Link]

  • 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem - NIH. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Retrieved from [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024, June 7). Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Dipropylsulfonamide Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the essential physicochemical properties of dipropylsulfonamide derivatives. As a critical scaffold in modern medicinal chemistry, a thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond mere procedural descriptions to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible approach to characterization.

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties.[3][4] For dipropylsulfonamide derivatives, a precise determination of solubility, lipophilicity, ionization state, and stability is not merely a data collection exercise; it is a foundational pillar for predicting in vivo behavior, optimizing formulation, and ultimately, achieving therapeutic success.

Synthesis and Purification: The Foundation of Accurate Characterization

The integrity of any physicochemical data is contingent upon the purity of the synthesized compound. The most common and reliable method for synthesizing dipropylsulfonamide derivatives involves the reaction of a sulfonyl chloride with dipropylamine.[5][6] This nucleophilic substitution reaction is typically straightforward but requires careful control of reaction conditions to minimize side products.

General Synthetic Workflow

The synthesis begins with the activation of a sulfonic acid to its corresponding sulfonyl chloride, which then reacts with dipropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

G cluster_0 Synthesis cluster_1 Purification Start Aryl/Alkyl Sulfonic Acid Step1 Chlorination (e.g., SOCl₂, (COCl)₂) Start->Step1 Intermediate Aryl/Alkyl Sulfonyl Chloride Step1->Intermediate Step2 Amination with Dipropylamine & Base Intermediate->Step2 Product Crude Dipropylsulfonamide Derivative Step2->Product Purify Chromatography (e.g., Flash Column) Product->Purify Characterize Structural Verification (NMR, MS) Purify->Characterize Final Pure Dipropylsulfonamide (>95% Purity) Characterize->Final

Caption: General workflow for the synthesis and purification of dipropylsulfonamide derivatives.

Experimental Protocol: Synthesis of N,N-dipropylbenzenesulfonamide
  • Reaction Setup: To a stirred solution of benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0°C, add triethylamine (1.5 eq) dropwise.

  • Addition of Amine: Slowly add N,N-dipropylamine (1.2 eq) to the reaction mixture. The causality here is to maintain a low temperature to control the exothermicity of the reaction and prevent side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with 1M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and assess purity (>95%) of the collected fractions using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a fundamental property that dictates the dissolution rate and concentration of a drug in the gastrointestinal tract, thereby directly impacting its absorption and bioavailability.[3][7] For orally administered drugs, poor solubility is a major hurdle. Solubility is typically determined using either kinetic or thermodynamic methods.[3][8][9] While kinetic solubility provides a high-throughput measure for early screening, thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[10][11]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, though having lower throughput, is the gold standard for determining thermodynamic solubility.[9] It measures the concentration of a saturated solution of the compound in a specific buffer at equilibrium.

G Start Excess Solid Compound + Aqueous Buffer (e.g., PBS) Step1 Agitate at Constant Temperature (e.g., 25°C) for 24-48h to reach equilibrium Start->Step1 Step2 Separate Phases (Centrifugation/Filtration) Step1->Step2 Step3 Collect Aqueous Supernatant Step2->Step3 Step4 Quantify Concentration (HPLC-UV, LC-MS) Step3->Step4 End Thermodynamic Solubility Value (e.g., µg/mL) Step4->End

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Experimental Protocol: Shake-Flask Solubility
  • Preparation: Add an excess amount of the dipropylsulfonamide derivative (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended period allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

DerivativeSubstituentSolubility at pH 7.4 (µg/mL)
1 HData to be determined
2 4-ChloroData to be determined
3 4-MethoxyData to be determined
4 4-NitroData to be determined
This table serves as a template for organizing experimentally determined solubility data.

Lipophilicity (logP): Balancing Permeability and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[4] An optimal logP value (typically between 1 and 3) is often sought to balance membrane permeability with sufficient aqueous solubility.[12] Values that are too high can lead to poor absorption due to low solubility or sequestration in fatty tissues, while values that are too low may hinder membrane passage.

logP Determination (Shake-Flask Method)

The shake-flask method remains a fundamental technique for the experimental determination of logP.[13][14] It involves measuring the distribution of the compound between two immiscible phases, n-octanol and water, at equilibrium.

G Start Pre-saturate n-octanol with water and vice-versa Step1 Dissolve Compound in one phase (e.g., n-octanol) Start->Step1 Step2 Add equal volume of the other pre-saturated phase Step1->Step2 Step3 Agitate vigorously to allow partitioning, then let phases separate Step2->Step3 Step4 Measure compound concentration in BOTH phases (C_oct, C_wat) Step3->Step4 End Calculate logP = log(C_oct / C_wat) Step4->End

Caption: Workflow for logP determination via the shake-flask method.

Experimental Protocol: logP Determination
  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a pH where the compound is neutral) with n-octanol by mixing them overnight and then separating the layers. This step is crucial for accurate results.

  • Partitioning: Dissolve a known amount of the dipropylsulfonamide derivative in the pre-saturated n-octanol. Add an equal volume of the pre-saturated aqueous phase to a separation funnel or vial.

  • Equilibration: Shake the mixture vigorously for 1 hour to facilitate partitioning, then allow it to stand until the two phases are clearly separated. Centrifugation can be used to accelerate phase separation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV or another suitable analytical technique.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The final value is expressed as logP.

DerivativeSubstituentExperimental logP
1 HData to be determined
2 4-ChloroData to be determined
3 4-MethoxyData to be determined
4 4-NitroData to be determined
This table serves as a template for organizing experimentally determined logP data.

Ionization Constant (pKa): The Influence of pH

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[15] For sulfonamides, the proton on the sulfonamide nitrogen is acidic, and its pKa is a critical parameter influencing solubility, membrane permeability, and binding to the target protein.[16][17] The ionization state at physiological pH (typically ~7.4) profoundly affects the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.

G Start Dissolve compound in water/co-solvent Step1 Calibrate pH electrode Start->Step1 Step2 Incrementally add titrant (e.g., 0.1M NaOH) Step1->Step2 Step3 Record pH after each addition Step2->Step3 Step4 Plot pH vs. Volume of Titrant Step3->Step4 Step5 Determine equivalence point(s) from the titration curve Step4->Step5 End Calculate pKa (pH at half-equivalence point) Step5->End

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination
  • Solution Preparation: Accurately weigh and dissolve the dipropylsulfonamide derivative in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure initial solubility.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and immerse a calibrated pH electrode.

  • Titration: Add standardized 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) in small, precise increments using an autoburette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve; specifically, it is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. Specialized software is often used for precise calculation.

DerivativeSubstituentExperimental pKa (Sulfonamide N-H)
1 HData to be determined
2 4-ChloroData to be determined
3 4-MethoxyData to be determined
4 4-NitroData to be determined
This table serves as a template for organizing experimentally determined pKa data.

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug candidate is a critical parameter that affects its efficacy, safety, and shelf-life.[10] Stability studies are conducted under various stress conditions to identify potential degradation pathways. For sulfonamides, hydrolysis is a primary concern, and its rate is often pH-dependent.[10] They are generally more stable in neutral to alkaline conditions and more susceptible to degradation in acidic environments.[10]

Hydrolytic Stability Assessment

Assessing hydrolytic stability involves incubating the compound in buffers of different pH at a set temperature and monitoring its concentration over time using a stability-indicating HPLC method.

G Start Prepare stock solution of compound Step1 Incubate aliquots in buffers of varying pH (e.g., 2, 7.4, 9) at a constant temperature (e.g., 50°C) Start->Step1 Step2 Withdraw samples at specific time points (e.g., 0, 2, 4, 8, 24h) Step1->Step2 Step3 Quench reaction (if necessary) Step2->Step3 Step4 Analyze remaining parent compound by stability-indicating HPLC Step3->Step4 Step5 Plot ln(% Remaining) vs. Time Step4->Step5 End Calculate degradation rate constant (k) and half-life (t½) Step5->End

Caption: Workflow for assessing hydrolytic stability.

Experimental Protocol: Hydrolytic Stability
  • Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent dipropylsulfonamide derivative from any potential degradation products.

  • Incubation: Prepare solutions of the compound (e.g., 10 µg/mL) in a series of aqueous buffers (e.g., pH 2.0, 7.4, and 9.0). Incubate these solutions in a temperature-controlled oven (e.g., 50°C to accelerate degradation).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution. Quench the degradation by dilution in mobile phase or freezing.

  • Quantification: Analyze each sample by HPLC to determine the concentration of the parent compound remaining.

  • Data Analysis: For each pH, plot the natural logarithm of the percentage of the compound remaining versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope, and the half-life (t₁/₂) can be calculated as 0.693/k.

DerivativeSubstituentHalf-life (t₁/₂) at pH 2.0, 50°C (hours)Half-life (t₁/₂) at pH 7.4, 50°C (hours)
1 HData to be determinedData to be determined
2 4-ChloroData to be determinedData to be determined
3 4-MethoxyData to be determinedData to be determined
4 4-NitroData to be determinedData to be determined
This table serves as a template for organizing experimentally determined stability data.

Structure-Property Relationships (SPR)

The true power of this detailed characterization lies in establishing structure-property relationships. The electronic nature of substituents on an aryl ring attached to the sulfonamide core can significantly modulate these physicochemical properties.[10][18]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the acidity of the sulfonamide proton (lower pKa), which can increase solubility at higher pH but may also increase susceptibility to hydrolysis.[10]

  • Electron-donating groups (e.g., -OCH₃) tend to decrease the acidity (higher pKa).

  • Lipophilicity is directly impacted by the substituent. Adding a halogen will increase logP, while adding a polar group will decrease it.

Understanding these trends allows medicinal chemists to rationally design and fine-tune derivatives to achieve the optimal balance of properties required for a successful drug candidate.

Conclusion

The rigorous characterization of the physicochemical properties of dipropylsulfonamide derivatives is an indispensable component of the drug discovery and development process. By employing the robust, self-validating protocols detailed in this guide, researchers can generate high-quality, reproducible data. This information is fundamental to building predictive models, guiding synthetic efforts, and ultimately, de-risking the progression of novel therapeutic agents from the laboratory to the clinic.

References

  • Vertex AI Search. (2022, May 31).
  • Şanli, N., Şanli, S., Özkan, G., & Denizlic, A. (2010, July 8).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • ResearchGate.
  • (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
  • BMG LABTECH. (2023, April 6).
  • American Pharmaceutical Review. (2013, April 2).
  • Oxford Academic. (2020, January 14).
  • ResearchGate. Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set.
  • (2018, September 15).
  • ACS Publications. (2009, June 9).
  • (2022, April 28).
  • ResearchGate. Determination of pK(a)
  • ScienceOpen.
  • ResearchGate. Structure–activity relationship (SAR)
  • (2021, July 19).
  • Hwang, Y. J., Park, S. M., Yim, C. B., & Im, C. (2013, June 11). Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides. PubMed.
  • ResearchGate. (PDF)
  • MDPI. (2021, December 15). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study.
  • ResearchGate. (2020, July 8). Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt.
  • MDPI. (2015, September 23). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents.
  • Yousef, F., Mansour, O., & Herbali, J. (2018).
  • PubMed. (2025, March 15).
  • ResearchGate. (PDF)
  • (2020, February 14).
  • PubMed. (2025, July 15).
  • PubMed. (2006, July 13). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists.
  • (2024, November 4).
  • MDPI. (2019, January 11).
  • ResearchGate.
  • (2022, May 27).
  • ResearchGate.
  • PubMed. (2019, December 15).
  • (2021, July 12). Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies. PMC.
  • (2024, March 18).
  • MDPI. (2025, September 19). Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model.
  • PubMed. (2021, August 14). Preparation, physicochemical characterization, and anti-proliferative properties of Lawsone-loaded solid lipid nanoparticles.
  • Der Pharma Chemica.

Sources

N,N-Dipropylpropane-1-sulfonamide: A Technical Guide to Its Synthesis, Characterization, and Potential as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] This technical guide provides an in-depth analysis of N,N-dipropylpropane-1-sulfonamide, a tertiary sulfonamide with significant potential as a versatile pharmaceutical intermediate. We present a detailed, self-validating protocol for its synthesis and characterization, explore its physicochemical properties, and discuss its prospective applications in drug discovery. The strategic incorporation of N,N-dipropyl groups offers a valuable tool for modulating lipophilicity, a critical parameter in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this promising chemical entity.

The Enduring Importance of the Sulfonamide Moiety in Medicinal Chemistry

Since the discovery of Prontosil, the first broadly effective antibacterial, the sulfonamide functional group (-SO₂NH-) has become a "privileged scaffold" in drug development.[5][6] Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, which allows it to serve as a stable, non-hydrolyzable mimic of other functional groups.[7]

Sulfonamides are key components in drugs treating a vast range of conditions, including:

  • Antimicrobial Infections: They act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][8]

  • Diuretics: Thiazide and loop diuretics containing the sulfonamide moiety are essential in managing hypertension.[5][9]

  • Cancer: Certain sulfonamides exhibit anticancer properties by inhibiting enzymes like carbonic anhydrase (CA), which is overexpressed in some tumors.[6][10][11]

  • Other Conditions: The moiety is also found in medications for glaucoma, epilepsy, inflammation, and diabetes.[5][12]

The N,N-disubstituted nature of N,N-dipropylpropane-1-sulfonamide makes it a tertiary sulfonamide. While primary (R-SO₂NH₂) and secondary (R-SO₂NHR') sulfonamides are common, tertiary sulfonamides (R-SO₂NR'R'') offer distinct advantages. They lack the acidic N-H proton, which can alter solubility and binding interactions. Furthermore, the two alkyl substituents provide a powerful handle for fine-tuning steric and electronic properties, particularly lipophilicity.[3][4]

Synthesis and Characterization of N,N-Dipropylpropane-1-sulfonamide

The synthesis of N,N-dipropylpropane-1-sulfonamide is most reliably achieved through the nucleophilic substitution reaction between propane-1-sulfonyl chloride and dipropylamine. This is a standard and efficient method for forming sulfonamides.[13]

Synthesis Workflow

The logical flow for the synthesis begins with commercially available starting materials and proceeds through a single reaction step followed by purification.

Synthesis_Workflow cluster_reagents Starting Materials PropaneSulfonylChloride Propane-1-sulfonyl Chloride ReactionVessel Reaction Step: Nucleophilic Substitution PropaneSulfonylChloride->ReactionVessel Dipropylamine Dipropylamine Dipropylamine->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Workup Aqueous Workup (e.g., HCl wash, NaHCO₃ wash, Brine wash) ReactionVessel->Workup Quench Reaction Drying Drying over Anhydrous Na₂SO₄ Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification: Flash Column Chromatography Evaporation->Purification Crude Product FinalProduct N,N-dipropylpropane-1-sulfonamide (Final Product) Purification->FinalProduct Pure Product

Caption: Synthesis workflow for N,N-dipropylpropane-1-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize N,N-dipropylpropane-1-sulfonamide from propane-1-sulfonyl chloride and dipropylamine.

Materials:

  • Propane-1-sulfonyl chloride (1.0 eq)

  • Dipropylamine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: Add dipropylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solvent. Stir the solution for 5 minutes.

  • Sulfonylation: Add propane-1-sulfonyl chloride (1.0 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with an appropriate gradient of hexanes/ethyl acetate to afford the pure N,N-dipropylpropane-1-sulfonamide.

Physicochemical Properties

The physicochemical properties of the target compound are essential for its application as a pharmaceutical intermediate.

PropertyValueSource
Molecular Formula C₉H₂₁NO₂SPubChem
Molecular Weight 207.34 g/mol PubChem
Boiling Point ~259 °CEPA[14]
Density ~1.03 g/cm³EPA[14]
LogP (Octanol-Water) ~2.55EPA[14]
Water Solubility Low (Predicted ~8.91e-3 g/L)EPA[14]

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard and PubChem.

Potential as a Pharmaceutical Intermediate

The true value of N,N-dipropylpropane-1-sulfonamide lies in its utility as a molecular scaffold. The N,N-dipropyl groups are not merely passive substituents; they are critical modulators of the molecule's properties.

Modulating Lipophilicity and Pharmacokinetics

Lipophilicity, often measured as LogP, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[15][16] The two propyl groups on the sulfonamide nitrogen significantly increase the lipophilicity of the molecule compared to a primary or secondary sulfonamide.[3] This feature can be strategically employed to:

  • Enhance Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability.[3][4]

  • Improve Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, higher lipophilicity is often required to cross the blood-brain barrier.

  • Tune Target Binding: The hydrophobic interactions provided by the alkyl groups can enhance binding affinity to specific pockets within a protein target.[4]

Application in the Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established drug targets for conditions like glaucoma, epilepsy, and certain cancers.[10][17] The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibiting CAs.[11][17]

While N,N-dipropylpropane-1-sulfonamide itself is a tertiary sulfonamide and thus cannot directly coordinate with the zinc ion in the CA active site, it can serve as a key intermediate. The propane-1-sulfonyl moiety can be attached to a core scaffold, and subsequent chemical transformations could be envisioned to de-alkylate or modify the sulfonamide to reveal a primary or secondary sulfonamide at a later stage of the synthesis. More importantly, the dipropyl group can be used as a "tail" to probe and occupy hydrophobic pockets adjacent to the active site, a common strategy in designing potent and selective enzyme inhibitors.

The diagram below illustrates a conceptual pathway where the N,N-dipropylsulfonamide group acts as a lipophilic tail to enhance binding to a hypothetical enzyme target, such as a carbonic anhydrase isoform.

Pathway cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Design ActiveSite Hydrophilic Pocket Catalytic Zinc (Zn²⁺) Hydrophobic Pocket Inhibitor Zinc-Binding Group (e.g., -SO₂NH₂) Linker/Scaffold N,N-dipropylpropane-1-sulfonamide Moiety Inhibitor:f0->ActiveSite:f1 Coordinates Inhibitor:f2->ActiveSite:f2 Hydrophobic Interaction

Caption: Conceptual binding of a hypothetical inhibitor.

Conclusion and Future Outlook

N,N-dipropylpropane-1-sulfonamide is more than a simple chemical compound; it is a strategic building block for modern drug discovery. Its straightforward synthesis and, most importantly, the lipophilic character imparted by the N,N-dipropyl groups make it a valuable intermediate. By leveraging this moiety, medicinal chemists can systematically modulate the physicochemical properties of lead compounds to optimize their ADMET profiles and enhance target engagement. Future research should focus on incorporating this intermediate into the synthesis of novel inhibitors for a range of therapeutic targets, particularly those where interactions with hydrophobic sub-pockets are key to achieving high potency and selectivity.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Bentham Science.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).
  • Sulfonamide (medicine). Wikipedia. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. acgpubs.org.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? (2008). Organic & Biomolecular Chemistry. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie. [Link]

  • N,N-dipropylpropane-1-sulfonamide Properties. US EPA. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Phycology.
  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

  • How Alkyls Influence Medicinal Chemistry Developments?. (2025). Patsnap. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Chemistry – A European Journal. [Link]

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2023). RSC Medicinal Chemistry. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI. [Link]

  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in sulfonamide synthesis?

Temperature is arguably the most influential parameter in sulfonamide formation after stoichiometry. It directly governs the reaction kinetics (how fast the reaction proceeds) and can dictate the product distribution by influencing which reaction pathways are favored (thermodynamic vs. kinetic control).[1][2] An improperly controlled temperature can lead to a host of issues including low yields, impurity formation, and even dangerous runaway reactions.[3]

The core reaction, the coupling of a sulfonyl chloride with an amine, is typically exothermic. The heat generated must be managed effectively.

  • Too Low: An excessively low temperature will slow the reaction rate, potentially leading to an incomplete reaction within a practical timeframe. It can also cause reactants to precipitate out of solution, effectively halting the synthesis.[3]

  • Too High: Excessive heat can accelerate undesirable side reactions.[3] This includes the degradation of thermally sensitive starting materials or the final sulfonamide product, and the formation of colored impurities through oxidation or decomposition pathways.[3]

For many standard syntheses involving reactive amines and sulfonyl chlorides, a starting temperature between 0°C and 15°C is a common and effective range.[3][4][5]

Q2: What is the difference between kinetic and thermodynamic control in this context, and how does temperature influence it?

This concept is crucial for understanding product distribution in reactions where multiple isomers or products can form, such as the sulfonation of naphthalene.[6][7][8]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the one with the lowest activation energy barrier. This is the kinetic product.[2][6]

  • Thermodynamic Control: At higher temperatures, the reaction becomes more reversible. Given enough energy and time, the initial products can revert to starting materials and react again. This equilibrium will eventually favor the most stable product—the one with the lowest overall Gibbs free energy. This is the thermodynamic product.[2][6]

A classic example is the sulfonation of naphthalene. At 80°C, the reaction yields naphthalene-1-sulfonic acid (the kinetic product). At 160°C, it yields the more stable naphthalene-2-sulfonic acid (the thermodynamic product).[6][8] Understanding this principle allows you to select a temperature that specifically targets your desired product.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: The reaction yield is low or the reaction has stalled.

Initial Assessment: Low conversion is a frequent issue. Before immediately resorting to heat, verify other parameters. Is your amine sufficiently nucleophilic? Is the chosen base appropriate and strong enough to neutralize the HCl byproduct? Once these are confirmed, temperature becomes the primary lever to adjust.

Troubleshooting Steps:

  • Monitor at Low Temperature First: Many protocols suggest starting the reaction at 0°C and allowing it to warm slowly to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed after a reasonable time (e.g., 1-2 hours), it's time to consider increasing the temperature.

  • Incremental Temperature Increase: Raise the temperature in small, controlled increments (e.g., 10-20°C). Allow the reaction to stir at the new temperature for 1-2 hours, monitoring progress after each step. Some less reactive starting materials, such as electron-deficient anilines or sterically hindered amines, often require heating to proceed at a reasonable rate.[9]

  • Consider Reflux Conditions: For particularly unreactive substrates, heating the reaction to reflux in a suitable solvent may be necessary. Always use a condenser and ensure your glassware is properly secured. Caution: Only do this after confirming that your reactants and desired product are stable at these elevated temperatures.

Workflow for Optimizing Temperature for Low Yield

G cluster_0 start Start Reaction (e.g., 0 °C) monitor1 Monitor by TLC/LC-MS (1-2 hours) start->monitor1 check1 Is reaction progressing? monitor1->check1 increase_temp Increase Temp by 10-20 °C check1->increase_temp No workup Proceed to Workup check1->workup Yes, to completion monitor2 Monitor by TLC/LC-MS (1-2 hours) increase_temp->monitor2 check2 Is reaction complete? monitor2->check2 check2->increase_temp No, but progressing check2->workup Yes reflux Consider Reflux (If stable) check2->reflux No, stalled

Caption: A decision-making workflow for addressing low reaction yields.

Problem 2: The crude product is impure, colored, or contains multiple spots on TLC.

Initial Assessment: The formation of impurities is a strong indicator that the reaction temperature is too high, promoting side reactions.[3] High localized temperatures from a poorly controlled exotherm are a common cause.[3]

Common Side Reactions and Temperature-Based Solutions:

Side ReactionDescriptionTemperature-Related CauseMitigation Strategy
Hydrolysis of Sulfonyl Chloride The sulfonyl chloride reacts with trace water in the solvent or atmosphere to form the corresponding sulfonic acid.[10]Higher temperatures significantly accelerate the rate of hydrolysis.[10][11][12]Run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents. Crucially, maintain a low temperature (e.g., 0°C) during the addition of reagents to minimize the rate of this competing reaction.[10]
Di-sulfonylation For primary amines (R-NH₂), a second molecule of sulfonyl chloride can react with the initially formed sulfonamide to form a di-sulfonylated product (R-N(SO₂R')₂).Elevated temperatures can provide the activation energy needed for this second, often more difficult, substitution to occur.Use a slight excess of the amine, and maintain low reaction temperatures. Add the sulfonyl chloride slowly to a solution of the amine to avoid high local concentrations of the electrophile.[3]
Thermal Decomposition Reactants, intermediates, or the sulfonamide product itself can break down at high temperatures.[3]Exceeding the thermal stability limit of any component in the reaction mixture.Maintain strict temperature control, especially during the exothermic addition step. Ensure the cooling bath is adequate for the scale of the reaction.[3]

Relationship Between Temperature and Reaction Pathways

G cluster_paths Reactants Amine + Sulfonyl Chloride Desired Desired Sulfonamide Reactants->Desired Low Temp (e.g., 0-25 °C) Favored Pathway Side Side Products (Hydrolysis, Decomposition, etc.) Reactants->Side High Temp (e.g., >50 °C) Accelerated Pathway

Caption: Higher temperatures can accelerate undesired side reactions.

Problem 3: A runaway reaction (sudden, uncontrolled temperature increase) is occurring.

THIS IS A CRITICAL SAFETY EVENT. A runaway reaction occurs when the heat generated by the exotherm exceeds the rate of heat removal by the cooling system.[3]

Immediate Actions:

  • Stop Reagent Addition: Immediately stop adding the sulfonyl chloride.[3]

  • Enhance Cooling: Add more ice/salt or dry ice/acetone to your cooling bath. If using a chiller, lower the setpoint.[3]

  • Ensure Vigorous Stirring: Maximize stirring to improve heat dissipation and break up any localized hot spots.[3]

Root Cause Analysis & Prevention:

  • Reagent Addition Rate: This is the most common cause. The sulfonyl chloride was added too quickly.[3]

    • Solution: Use a syringe pump or a dropping funnel for slow, controlled addition. For scale-up, this rate must be re-evaluated.

  • Inadequate Cooling: The cooling bath is insufficient for the reaction scale.

    • Solution: Use a larger cooling bath or a more powerful mechanical chiller. Ensure the reaction flask has maximum surface contact with the cooling medium.[3]

  • Poor Mixing: Inefficient stirring creates localized hot spots where the reaction can accelerate uncontrollably.

    • Solution: Use an overhead mechanical stirrer for larger volumes or viscous mixtures. Ensure the stir bar is creating a deep vortex.

Experimental Protocol: A General Method for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal temperature for a novel sulfonamide synthesis.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl Chloride (1.05 eq)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5 eq)

  • Three-neck round-bottom flask, thermometer, dropping funnel, magnetic stirrer, and inert gas (N₂ or Ar) setup.

  • Ice-water bath and/or other cooling/heating system.

Procedure:

  • Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and dropping funnel under an inert atmosphere.

  • Initial Cooling: Charge the flask with the amine, solvent, and base. Cool the mixture to 0°C using an ice-water bath.

  • Controlled Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 30-60 minutes. CRITICAL STEP: Monitor the internal thermometer closely. The temperature should not rise more than 5-10°C during the addition.[3]

  • Initial Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1 hour. Take a small aliquot for TLC or LC-MS analysis to establish a baseline (t=0).

  • Gradual Warming: Allow the reaction to slowly warm to room temperature over 2-3 hours, taking samples for analysis every hour to track the consumption of starting materials and the formation of the product.

  • Applying Heat (If Necessary): If the reaction is slow or stalled at room temperature (as determined by your analysis), begin to heat the reaction. Increase the temperature to 40°C and hold for 1-2 hours, then re-analyze. Continue this incremental heating process as needed, being careful to watch for the appearance of new impurity spots on your TLC plate or LC trace.

  • Determining Optimum: The optimal temperature is the lowest temperature at which the reaction proceeds to completion in a reasonable time with the highest purity profile.

By methodically controlling and observing the effects of temperature, you can develop a robust and reproducible procedure for your specific sulfonamide synthesis, ensuring high yield and purity.

References

  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • Chen, K., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135.
  • Kaur, N., et al. (2023). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Scientific Reports, 13(1), 13009.
  • Lin, K.-C. (1985). Kinetic versus Thermodynamic Control.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
  • Robertson, R. E., et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206.
  • Gnedin, B. G., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • ron. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. Retrieved from [Link]

  • Scribd. (n.d.). Organic Reaction Control Explained. Retrieved from [Link]

  • Sharma, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32239-32263.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Quora. (2019, April 29). What is meant by a thermodynamically and kinetically controlled product? Retrieved from [Link]

  • Mondal, S., et al. (2023). Direct synthesis of sulfonamides via synergetic photoredox and copper catalysis. Organic Letters, 25(34), 6334-6339.
  • Foley, C. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11656-11662.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Berritt, S., & Durbin, M. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(5), 1522-1525.

Sources

Solving solubility issues of N,N-dipropylpropane-1-sulfonamide in mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

A-Technical-Support-Guide-for-Researchers

Welcome to the technical support center for the analysis of N,N-dipropylpropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the chromatographic analysis of this compound, with a specific focus on solubility issues in mobile phases. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Addressing Solubility and Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of N,N-dipropylpropane-1-sulfonamide. Each issue is presented in a question-and-answer format, providing a direct and actionable solution.

Issue 1: Peak Tailing and Poor Peak Shape

Question: My chromatogram for N,N-dipropylpropane-1-sulfonamide shows significant peak tailing. What is the likely cause and how can I resolve it?

Answer: Peak tailing for sulfonamides is often a result of secondary interactions with the stationary phase or issues with the sample solvent.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the sulfonamide moiety, leading to peak tailing. The lone pair of electrons on the nitrogen atoms in the sulfonamide can form hydrogen bonds with the acidic silanol groups.

    • Solution 1: pH Adjustment of the Mobile Phase: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% is a common strategy.[1][2]

    • Solution 2: Use of a "High Purity" or "End-Capped" Column: These columns have a lower concentration of accessible silanol groups, minimizing the potential for secondary interactions.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3][4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[5]

Issue 2: Analyte Precipitation in the Mobile Phase or on the Column

Question: I'm observing an increase in system backpressure and a loss of peak area over a series of injections. I suspect my compound, N,N-dipropylpropane-1-sulfonamide, is precipitating. How can I confirm this and prevent it?

Answer: Analyte precipitation is a common issue when the mobile phase composition does not adequately solubilize the compound. N,N-dipropylpropane-1-sulfonamide, with its propyl groups, is relatively non-polar, which can lead to solubility challenges in highly aqueous mobile phases.

Confirmation and Prevention Strategy:

  • Confirming Precipitation:

    • Disconnect the column and flush the system with a strong solvent like 100% isopropanol to see if the pressure returns to normal.[3] A sudden drop in pressure after flushing suggests a blockage has been cleared.

    • Visually inspect the mobile phase reservoirs for any cloudiness or particulate matter.

  • Preventing Precipitation:

    • Increase the Organic Content of the Mobile Phase: The primary solution is to increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the aqueous portion can significantly increase the retention time but also improve the solubility of non-polar compounds.[6]

    • Solvent Selection: Acetonitrile is generally a good first choice due to its low viscosity and UV transparency.[7] Methanol is another option. The eluotropic strength order is methanol < acetonitrile < tetrahydrofuran.[1]

    • Sample Diluent: Ensure your sample is fully dissolved in the diluent before injection. The diluent should be as weak as or weaker than the mobile phase to prevent precipitation upon injection.[4]

    • Gradient Elution: If you are running an isocratic method, consider switching to a gradient. Start with a higher organic percentage to ensure the compound remains soluble and then gradually decrease the organic content.

Experimental Workflow for Optimizing Mobile Phase to Prevent Precipitation:

Caption: Workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing N,N-dipropylpropane-1-sulfonamide on a C18 column?

A good starting point for a reversed-phase separation on a C18 column would be a mixture of acetonitrile and water with a small amount of acid. For example, you could start with a mobile phase of 60:40 acetonitrile:water with 0.1% formic acid.[1] The relatively high organic content accounts for the non-polar nature of the dipropyl groups.

Q2: How does pH affect the retention of N,N-dipropylpropane-1-sulfonamide?

Q3: Can I use a buffered mobile phase?

Yes, using a buffer is highly recommended for reproducible retention times, especially if the mobile phase pH is close to the pKa of your analyte.[6][7] A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[6] Ensure the buffer is soluble in the mobile phase mixture to avoid precipitation.[7] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[1]

Q4: My sample is difficult to dissolve. What are some suitable solvents for N,N-dipropylpropane-1-sulfonamide?

Given its structure with two propyl groups, N,N-dipropylpropane-1-sulfonamide will be more soluble in organic solvents than in water. Good starting solvents for sample preparation would be acetonitrile, methanol, or a mixture of water and one of these organic solvents. If you must use a very strong solvent like DMSO for initial dissolution, ensure you dilute it significantly with the mobile phase before injection to avoid peak shape issues.[4]

Solvent Properties for HPLC

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.2~1801.00
Acetonitrile5.81900.37
Methanol5.12050.60
Isopropanol3.92052.30

Data compiled from various sources. This table provides a quick reference for selecting appropriate solvents based on their key properties for HPLC analysis.

Troubleshooting Logic Diagram

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility-Related Troubleshooting cluster_3 Column & Method Troubleshooting cluster_4 Resolution Problem Chromatographic Issue (e.g., Peak Tailing, High Pressure) Check_Connections Check for Leaks and Loose Fittings Problem->Check_Connections Check_Mobile_Phase Ensure Mobile Phase is Fresh and Degassed Problem->Check_Mobile_Phase Increase_Organic Increase Organic Solvent % Check_Mobile_Phase->Increase_Organic Change_Solvent Try a Different Organic Solvent Increase_Organic->Change_Solvent If Unsuccessful Resolved Problem Resolved Increase_Organic->Resolved If Successful Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH If Unsuccessful Change_Solvent->Resolved If Successful Sample_Solvent Match Sample Solvent to Mobile Phase Adjust_pH->Sample_Solvent If Unsuccessful Adjust_pH->Resolved If Successful Clean_Column Flush Column with Strong Solvent Sample_Solvent->Clean_Column If Still Unresolved Sample_Solvent->Resolved If Successful New_Column Try a New/Different Column Clean_Column->New_Column Gradient_Optimization Optimize Gradient Profile New_Column->Gradient_Optimization Gradient_Optimization->Resolved

Caption: A logical approach to troubleshooting common HPLC issues.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • IJSDR. (2023). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • RJPT. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Restek. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Semantic Scholar. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. Retrieved from [Link]

  • Hacettepe University Journal of the Faculty of Pharmacy. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • PubChem. (n.d.). N-(Piperidin-3-YL)propane-1-sulfonamide. Retrieved from [Link]

  • Semantic Scholar. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Retrieved from [Link]

  • ResearchGate. (2025). Simple Tests for Identification of Sulfonamides. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

Sources

Technical Support Center: Solvent Removal Strategies for N,N-dipropylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOLV-REM-PROPYL-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary & Problem Context

Subject: N,N-dipropylpropane-1-sulfonamide (CAS: 57547-95-2) Chemical Class: Tertiary Sulfonamide Physical State: Typically presents as a viscous oil or low-melting solid (Predicted BP: ~259°C).

The Challenge: Researchers frequently encounter difficulty removing chlorinated solvents (DCM) or esters (Ethyl Acetate) from this molecule. Due to the "dipropyl" substitution, the molecule lacks hydrogen bond donors, lowering its melting point compared to primary sulfonamides. This often results in a supercooled liquid (viscous oil) state at room temperature.

In this state, solvent entrapment is not merely a surface phenomenon but a diffusion-controlled process . The solvent molecules are trapped within the viscous matrix where the diffusion coefficient (


) drops exponentially. Standard high-vacuum drying often fails because the rate of diffusion from the bulk to the surface is slower than the evaporation rate, leading to a "skin" formation that further seals the solvent inside.

Troubleshooting Guides (SOPs)

Scenario A: The "Viscous Oil" Trap

Issue: The product is a thick oil. NMR shows 2-5% residual Dichloromethane (DCM) or Ethyl Acetate despite 24 hours on high vacuum.

Mechanism of Failure: The viscosity of the sulfonamide creates a high mass transfer resistance. Applying vacuum alone lowers the boiling point but does not increase the diffusion rate of the solvent to the surface.

Corrective Protocol: The Azeotropic "Chase" Method This method uses a secondary solvent to disrupt the intermolecular forces holding the primary solvent and lower its effective boiling point via azeotrope formation.

Step-by-Step:

  • Selection: Choose a "Chase Solvent."

    • For DCM removal: Use Methanol (forms azeotrope at 37.8°C, 92.7% DCM).

    • For Ethyl Acetate removal: Use Ethanol or Heptane (if the compound is lipophilic enough to avoid oiling out immediately).

  • Dilution: Dissolve your viscous oil in 5-10 volumes of the Chase Solvent. Ensure the mixture is homogenous.

  • Evaporation: Rotovap at moderate vacuum (do not go to high vac immediately). This boils off the azeotrope, carrying the trapped solvent with it.

  • Repetition: Repeat this process 2–3 times.

  • Final Drying: Apply high vacuum (<1 mbar) at 40–50°C. The residual Chase Solvent (e.g., Methanol) is smaller and less interacting, diffusing out easier than DCM.

Workflow Diagram:

SolventChase cluster_legend Mechanism Start Input: Viscous Sulfonamide Oil (High Residual Solvent) Step1 Add Chase Solvent (5-10 vol) (e.g., Methanol for DCM) Start->Step1 Step2 Homogenize Solution (Disrupt Viscous Matrix) Step1->Step2 Step3 Rotary Evaporation (Bath: 40°C, Moderate Vac) Step2->Step3 Decision Is Residual Solvent < Limit? Step3->Decision Repeat Repeat Chase (2-3x) Decision->Repeat No (NMR Check) Final High Vacuum Drying (40-50°C, <1 mbar) Decision->Final Yes Repeat->Step1 mech The chase solvent forms an azeotrope, lowering the BP of the trapped solvent and reducing viscosity to aid diffusion.

Caption: Workflow for Azeotropic Removal of Chlorinated Solvents from Viscous Oils.[1]

Scenario B: The "Stubborn Crystal" (Lattice Inclusion)

Issue: The product is a solid, but TGA (Thermogravimetric Analysis) shows weight loss at high temperatures, and NMR confirms solvent presence.

Mechanism of Failure: The solvent is likely incorporated into the crystal lattice (solvate formation). Vacuum drying removes surface solvent but cannot overcome the lattice energy holding the solvate molecules.

Corrective Protocol: Slurry Digestion (Trituration) You must break the crystal lattice to release the solvent.

Step-by-Step:

  • Anti-Solvent Selection: Identify a solvent in which your sulfonamide has low solubility (e.g., Pentane, Hexane, or cold Diethyl Ether).

  • Slurry Generation: Add the solid to the anti-solvent (10 volumes).

  • Energy Input: Sonicate for 10–15 minutes or stir vigorously at elevated temperature (just below the boiling point of the anti-solvent) for 2–4 hours. This is called "digestion."

    • Why: Thermal energy allows the crystal to dissolve and reform rapidly (Ostwald ripening), rejecting the impurity (solvent) into the bulk liquid.

  • Filtration: Filter the solid.

  • Drying: The anti-solvent (e.g., Pentane) will be surface-adsorbed and easily removed by standard vacuum.

Critical Data: Azeotropes & ICH Limits

Refer to this table when selecting a "Chase Solvent" to ensure compliance with ICH Q3C guidelines.

Trapped Solvent (Impurity)Classification (ICH Q3C)Limit (ppm)Recommended Chase SolventAzeotrope BP (°C)Composition (Impurity %)
Dichloromethane (DCM) Class 2600Methanol 37.892.7% (DCM)
Ethyl Acetate Class 35000Ethanol 71.830.8% (EtOAc)
Tetrahydrofuran (THF) Class 2720Methanol 60.731.0% (THF)
Toluene Class 2890Methanol 63.869.0% (MeOH)*

*Note: Toluene/MeOH azeotrope removes MeOH faster, but the presence of MeOH disrupts Toluene's interaction with the sulfonamide.

Frequently Asked Questions (FAQ)

Q: I used high vacuum (0.1 mmHg) for 48 hours, but the DCM peak in NMR hasn't moved. Why? A: You have reached the "diffusion limit." In a viscous oil, the diffusion coefficient of DCM can drop to


. At this rate, it would take weeks for molecules in the center of the flask to reach the surface. You must decrease viscosity (heat) or use the Chase Method (dilution) to reset the diffusion path length.

Q: Can I use lyophilization (freeze-drying) for this molecule? A: Only if you can find a suitable solvent system. N,N-dipropylpropane-1-sulfonamide is lipophilic. Standard water-based lyophilization won't work. However, t-Butanol (tert-butyl alcohol) is an excellent lyophilization solvent for lipophilic organics. It freezes at 25°C and sublimes easily. Dissolve your product in t-Butanol and freeze-dry to obtain a fluffy powder with very low residual solvent.

Q: My product is turning yellow during drying. What is happening? A: Sulfonamides are generally stable, but trace impurities (sulfonyl chlorides or amines) from the synthesis can oxidize or degrade at high temperatures (>60°C). If thermal sensitivity is an issue, switch to Nitrogen Sweep Drying . Using a bleed of dry nitrogen into your vacuum oven lowers the partial pressure of the solvent vapor, allowing drying at lower temperatures (e.g., 30°C) more effectively than vacuum alone.

Q: How do I validate that the solvent is truly gone? A:

  • NMR: Useful for rough estimates (>0.5%). Ensure you use a relaxation delay (

    
    ) of at least 10-20 seconds to accurately integrate the solvent peak against the product.
    
  • HS-GC (Headspace Gas Chromatography): The gold standard for ICH compliance. It releases the solvent from the matrix by heating a sealed vial, overcoming the viscosity issue during analysis.

References

  • International Council for Harmonisation (ICH). (2021).[2] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[3] European Medicines Agency.[3][4] [Link]

  • Watanabe, K., et al. (2013). "The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent." Molecules, 18(3), 3183-3194.[4] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18070866, N-(Piperidin-3-yl)propane-1-sulfonamide (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: N,N-dipropylpropane-1-sulfonamide.[5][Link]

  • Gmehling, J., et al. (2004). Azeotropic Data.[6] Wiley-VCH. (Standard reference for azeotrope boiling points and compositions cited in Table 3).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectrum of N,N-dipropylpropane-1-sulfonamide and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of functional groups are paramount. The sulfonamide moiety, a cornerstone of numerous therapeutic agents, demands rigorous analytical scrutiny. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of N,N-dipropylpropane-1-sulfonamide, a representative tertiary sulfonamide. Beyond a simple spectral interpretation, we will critically compare FTIR spectroscopy with orthogonal analytical techniques—Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to select the most appropriate analytical tools for comprehensive molecular characterization, ensuring data integrity and accelerating development timelines.

Section 1: FTIR Spectroscopy - The Vibrational Fingerprint of N,N-dipropylpropane-1-sulfonamide

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific, quantized frequencies. The absorption of this radiation provides a unique "fingerprint" of the functional groups present.[1][2] For N,N-dipropylpropane-1-sulfonamide, the key diagnostic peaks are associated with the sulfonyl group (SO₂) and the alkyl chains, with the absence of an N-H bond being a critical distinguishing feature.

The analysis is predicated on the principle that a change in the dipole moment during a vibration is required for a bond to be IR-active.[3][4] The highly polar S=O bonds in the sulfonamide group give rise to some of the most intense and characteristic absorption bands in the spectrum.

Predicted FTIR Peak Assignments for N,N-dipropylpropane-1-sulfonamide:

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Expert Insights
~2960-2870StrongC-H Asymmetric & Symmetric StretchingThese bands arise from the propyl (CH₃) and methylene (CH₂) groups. Multiple peaks are expected in this region, confirming the presence of saturated alkyl chains.
~1465MediumC-H Bending (Scissoring)This absorption is characteristic of methylene (CH₂) groups in the alkyl chains.
~1380MediumC-H Bending (Umbrella)This band is typically associated with the methyl (CH₃) groups.
~1350-1330 Strong S=O Asymmetric Stretching This is a primary, high-intensity diagnostic peak for the sulfonamide group. Its position can be influenced by the electronic environment, but it is consistently found in this region.[5][6][7]
~1160-1140 Strong S=O Symmetric Stretching This second primary diagnostic peak, also of strong intensity, confirms the presence of the SO₂ moiety.[5][6][7] The presence of both strong asymmetric and symmetric stretches is definitive evidence for the sulfonyl group.
~930-900 Medium S-N Stretching This vibration confirms the sulfur-nitrogen linkage, a key component of the sulfonamide functional group.[7][8]

Key Causality: The strength of the S=O absorption bands is a direct consequence of the large change in dipole moment during the stretching vibration of these highly polar bonds. Critically, for a tertiary sulfonamide like N,N-dipropylpropane-1-sulfonamide, the spectrum will be devoid of any N-H stretching bands (typically found around 3300 cm⁻¹) or N-H bending bands (around 1550 cm⁻¹). This absence is a crucial piece of evidence that distinguishes it from primary or secondary sulfonamides.

Section 2: A Comparative Analysis - Choosing the Right Tool for the Task

Comparison of Analytical Techniques for Sulfonamide Characterization:

ParameterFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Principle Absorption of IR radiation based on changing dipole moments.[9]Inelastic scattering of monochromatic light based on changing polarizability.[4][9]Nuclear spin transitions in a magnetic field.[10]Ionization of molecules and separation based on mass-to-charge ratio.[11][12]
Information Functional groups present (e.g., SO₂, C-H).[2]Complementary vibrational data; strong for symmetric, non-polar bonds (e.g., C-S, S-S).Detailed atomic connectivity, 3D structure, isomer differentiation, quantification.[10][13]Molecular weight, elemental formula (HRMS), fragmentation patterns, structure confirmation.[11][14]
Sample Prep Minimal; solids, liquids, and pastes can be analyzed directly (esp. with ATR).[15][16]Little to none; can analyze aqueous samples easily and through glass/plastic.[4][9]Sample must be dissolved in a deuterated solvent.Sample must be ionized; often coupled with chromatography (e.g., LC-MS).
Sensitivity Generally good (ppm to % level).[2]Typically lower than FTIR, but can be enhanced (SERS).[2][17][18]Lower sensitivity (requires mg of sample), but excellent for quantification.Extremely high (ppb to ppt level), ideal for trace analysis.[19][20]
Specificity for Sulfonamide High for the SO₂ group.Good for the SO₂ group and S-N bond.[21][22]Excellent for the entire molecular structure, including propyl groups and their connectivity.Excellent for confirming molecular weight and characteristic fragmentation.[12]
Limitations Does not provide connectivity or molecular weight. Water is a strong interferent.[2]Can suffer from fluorescence interference.[1] Lasers can damage delicate samples.Requires soluble material and more expensive instrumentation/solvents.Destructive technique; provides limited information on stereochemistry.

Expert Insights:

  • FTIR vs. Raman: These techniques are highly complementary. While FTIR excels at detecting the polar S=O bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and is not hampered by water, making it suitable for in-situ reaction monitoring in aqueous media.[2][9]

  • FTIR vs. NMR: If the goal is simply to confirm the presence of a sulfonamide group in a known compound (e.g., for quality control), FTIR is fast and efficient. However, for structure elucidation of a new chemical entity, NMR is indispensable as it maps out the entire carbon-hydrogen framework.[10] ¹H NMR can definitively show the propyl groups, their attachment to the nitrogen, and the propane chain attached to the sulfur, which FTIR can only suggest.

  • FTIR vs. MS: To confirm that the correct molecule has been synthesized, MS is the gold standard. It provides the molecular weight, which is a fundamental property. High-resolution MS (HRMS) can provide the elemental formula, and tandem MS (MS/MS) reveals fragmentation patterns that can confirm the sulfonamide structure.[11][12] LC-MS is the method of choice for detecting and quantifying sulfonamide residues in complex matrices like environmental or biological samples due to its exceptional sensitivity and selectivity.[19][20]

Section 3: Integrated Analytical Workflow for Comprehensive Characterization

A self-validating and robust analytical strategy does not rely on a single technique. Instead, it integrates multiple methods in a logical sequence to build a comprehensive and undeniable profile of the molecule.

G cluster_0 Phase 1: Rapid Screening & Functional Group ID cluster_1 Phase 2: Identity & Purity Confirmation cluster_2 Phase 3: Definitive Structure Elucidation A Sample: N,N-dipropylpropane-1-sulfonamide B ATR-FTIR Analysis A->B C Result: Presence of SO2 & Alkyl groups confirmed? Absence of N-H confirmed? B->C D LC-MS / Direct Infusion MS C->D If Yes E Result: Correct Molecular Weight? Purity > 95%? D->E F 1H & 13C NMR Spectroscopy D->F If Yes G Result: Correct connectivity? Propyl & Propane groups confirmed? F->G H Final Report: Structure Confirmed F->H If Yes

Caption: Integrated workflow for sulfonamide characterization.

This workflow demonstrates a logical progression. FTIR is used as a rapid, initial check. Mass spectrometry follows to confirm the molecular weight and purity. Finally, NMR spectroscopy provides the definitive, unambiguous structural proof.

Section 4: Experimental Protocol - ATR-FTIR Analysis

This protocol describes a self-validating method for acquiring a high-quality FTIR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation requirements.[15][16]

Objective: To obtain the infrared spectrum of N,N-dipropylpropane-1-sulfonamide and identify its characteristic functional group absorptions.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond crystal).

  • Sample of N,N-dipropylpropane-1-sulfonamide.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and have stabilized according to the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning (Pre-measurement Validation):

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.

    • Allow the crystal to air dry completely.

    • Run a "background" or "monitor" scan without any sample. The resulting spectrum should be a flat line, free of significant peaks from atmospheric water, CO₂, or solvent residue. This step validates that the crystal is clean before analysis.

  • Background Spectrum Collection:

    • Once the crystal is confirmed to be clean, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics) and will be digitally subtracted from the sample spectrum to provide a true spectrum of the sample itself. This is a critical step for data integrity.

  • Sample Application:

    • For a liquid sample: Place a single drop of N,N-dipropylpropane-1-sulfonamide onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • For a solid sample: Place a small amount of the solid powder or crystal onto the ATR crystal. Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Label the significant peaks in the spectrum, comparing their positions to the expected values listed in Section 1.

  • ATR Crystal Cleaning (Post-measurement Validation):

    • Remove the sample from the crystal.

    • Clean the crystal thoroughly with a solvent-dampened wipe as described in Step 2.

    • Run another "monitor" scan to verify that the crystal is clean and free from sample residue, ensuring no cross-contamination for the next user. This final step validates the entire process.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid identification of the sulfonamide functional group in molecules like N,N-dipropylpropane-1-sulfonamide. Its speed, simplicity, and the highly characteristic nature of the S=O stretching bands make it an ideal first-pass analytical technique in both research and quality control environments. However, achieving true scientific rigor and building a complete, trustworthy molecular profile necessitates a multi-faceted approach. By integrating the complementary strengths of Raman spectroscopy, the unparalleled structural detail from NMR, and the definitive molecular weight confirmation from mass spectrometry, researchers can establish an unassailable analytical data package. This integrated workflow not only validates the identity and structure of the target molecule but also embodies the principles of sound scientific practice.

References

  • Vertex AI Search. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique.
  • Lab Manager. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?.
  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Rocky Mountain Labs. (2023, October 20). Difference between FTIR and Raman Spectroscopy.
  • IRmadillo. Raman Vs. FTIR | Inline Raman Spectroscopy Process Analyzer.
  • Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
  • PubMed. Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase.
  • Oxford Academic.
  • Gateway Analytical. (2021, December 7).
  • Bentham Science Publishers. (2020, August 1). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
  • RSC Publishing. Fingerprinting and Activity of Sulpha Drugs in Surface-enhanced Raman Spectrometry on Silver Hydrosols.
  • PubMed. (2011, October 15). Chemical identification and determination of sulfonamides in n-component solid mixtures within THz-region--solid-state Raman spectroscopic and mass spectrometric study.
  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.
  • ACS Publications. (2016, July 8). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • ResearchGate. Raman spectra of polymorphs of molecules 1 (a) and 6 (b).
  • SPIE Digital Library. (2016, April 21). Detection of sulfonamide drug in urine using liquid-liquid extraction and surface-enhanced Raman spectroscopy.
  • ResearchGate. (2026, February 3). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Request PDF.
  • Bio-protocol. FTIR spectroscopy.
  • Research India Publications.
  • PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • Chemistry LibreTexts. (2023, August 29).
  • Specac Ltd.
  • Nu-Mega Resins.
  • University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

Sources

A Researcher's Guide to Differentiating N,N-dipropylpropane-1-sulfonamide from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of analytical methodologies for differentiating N,N-dipropylpropane-1-sulfonamide from its key structural isomers. We will delve into the underlying principles of these techniques, provide detailed experimental protocols, and present comparative data to empower researchers in making unambiguous structural assignments.

The Challenge of Isomeric Differentiation

N,N-dipropylpropane-1-sulfonamide presents a classic case of structural isomerism, where molecules share the same molecular formula (C₉H₂₁NO₂S) and mass, but differ in the connectivity of their atoms. These subtle differences can pose a significant analytical challenge. The primary isomers of concern are:

  • N,N-dipropylpropane-1-sulfonamide (Target Analyte): The linear propyl groups are attached to the nitrogen atom, and the sulfonyl group is at the 1-position of the propane chain.

  • Isomer 1: N,N-diisopropylpropane-1-sulfonamide: Both alkyl groups on the nitrogen are branched isopropyl groups.

  • Isomer 2: N,N-dipropylpropane-2-sulfonamide: The sulfonyl group is attached to the central carbon of the propane chain.

  • Isomer 3: N-isopropyl-N-propylpropane-1-sulfonamide: A mixed substitution on the nitrogen atom.

This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to resolve these isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For differentiating our target sulfonamide from its isomers, both ¹H and ¹³C NMR will be invaluable.

The Causality Behind NMR-Based Differentiation

The key to distinguishing these isomers via NMR lies in the unique chemical shifts and spin-spin coupling patterns generated by the different arrangements of the propyl and isopropyl groups, as well as the position of the sulfonyl group.

  • ¹H NMR: The number of signals, their chemical shifts (δ), multiplicity (splitting pattern), and integration (proton count) will be distinct for each isomer. For instance, the symmetry of the isopropyl groups in N,N-diisopropylpropane-1-sulfonamide will lead to a simpler spectrum compared to the N-propyl analogue. The position of the sulfonyl group will significantly influence the chemical shifts of the adjacent protons on the propane chain.

  • ¹³C NMR: The number of unique carbon signals will directly reflect the symmetry of each isomer. For example, N,N-diisopropylpropane-1-sulfonamide will exhibit fewer signals in the alkyl region than N,N-dipropylpropane-1-sulfonamide due to the equivalence of the methyl groups in the isopropyl substituents.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.[1]

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.

Predicted Comparative NMR Data

Table 1: Predicted ¹H NMR Distinguishing Features (in CDCl₃)

IsomerKey Distinguishing SignalsPredicted Chemical Shift (δ, ppm) & MultiplicityRationale
N,N-dipropylpropane-1-sulfonamide Protons on carbon adjacent to Nitrogen (-N-CH₂ -CH₂-CH₃)~3.1-3.3 (triplet)The methylene protons adjacent to the electronegative nitrogen are deshielded.
Protons on carbon adjacent to Sulfonyl group (-SO₂-CH₂ -CH₂-CH₃)~2.9-3.1 (triplet)The methylene protons adjacent to the electron-withdrawing sulfonyl group are also deshielded.
N,N-diisopropylpropane-1-sulfonamide Methine proton of isopropyl group (-N-CH -(CH₃)₂)~3.5-3.8 (septet)The methine proton is coupled to six equivalent methyl protons.
Methyl protons of isopropyl group (-N-CH-(CH₃ )₂)~1.2-1.4 (doublet)The six methyl protons are equivalent and coupled to the methine proton.
N,N-dipropylpropane-2-sulfonamide Methine proton on carbon with sulfonyl group (-SO₂-CH -(CH₃)₂)~3.2-3.5 (septet)This proton is adjacent to the sulfonyl group and coupled to the six methyl protons.
Methyl protons on propane-2-sulfonyl chain (-SO₂-CH-(CH₃ )₂)~1.4-1.6 (doublet)These methyl groups are attached to the carbon bearing the sulfonyl group.

Table 2: Predicted ¹³C NMR Distinguishing Features (in CDCl₃)

IsomerKey Distinguishing SignalsPredicted Chemical Shift (δ, ppm)Rationale
N,N-dipropylpropane-1-sulfonamide Carbon adjacent to Nitrogen (-N-C H₂-CH₂-CH₃)~48-52The carbon is deshielded by the adjacent nitrogen.
Carbon adjacent to Sulfonyl group (-SO₂-C H₂-CH₂-CH₃)~53-57The carbon is deshielded by the sulfonyl group.
N,N-diisopropylpropane-1-sulfonamide Methine carbon of isopropyl group (-N-C H-(CH₃)₂)~49-53Distinct chemical shift for the branched carbon attached to nitrogen.
Methyl carbons of isopropyl group (-N-CH-(C H₃)₂)~20-23Equivalent methyl carbons result in a single signal.
N,N-dipropylpropane-2-sulfonamide Methine carbon with sulfonyl group (-SO₂-C H-(CH₃)₂)~58-62The carbon bearing the sulfonyl group is significantly deshielded.
Methyl carbons on propane-2-sulfonyl chain (-SO₂-CH-(C H₃)₂)~16-19Equivalent methyl carbons attached to the sulfonylated carbon.

Mass Spectrometry (MS): Unraveling Isomers by Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for isomer differentiation. While the isomers of N,N-dipropylpropane-1-sulfonamide have the same molecular weight, their distinct fragmentation patterns upon ionization provide a "molecular fingerprint" for identification.

The Causality Behind MS-Based Differentiation

Electron Ionization (EI), commonly used in GC-MS, is a high-energy ionization technique that causes extensive fragmentation of the parent molecule. The stability of the resulting fragment ions dictates the observed fragmentation pattern. The different bond connectivities in the isomers will lead to the formation of different, characteristic fragment ions. For example, the cleavage of a C-N bond in N,N-diisopropylpropane-1-sulfonamide will readily form a stable secondary carbocation, a pathway less favored in the n-propyl isomer. Tandem mass spectrometry (MS/MS) in LC-MS provides even greater structural information by isolating a specific parent ion and inducing further fragmentation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sulfonamide sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC-MS System:

    • Gas Chromatograph:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) for good separation based on boiling point differences. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.

      • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to 250 °C.

      • Oven Program: A temperature ramp is crucial for separating the isomers. A typical program could be: start at 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[2]

      • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Compare the retention times of the separated isomers. Generally, branched isomers have lower boiling points and thus shorter retention times than their linear counterparts.

    • Analyze the mass spectrum of each peak and compare the fragmentation patterns.

Predicted Comparative Mass Spectrometry Data

The molecular ion peak for all isomers will be at m/z 223. The key to differentiation lies in the unique fragment ions.

Table 3: Predicted Key Fragment Ions (m/z) in EI-MS

IsomerPredicted Key Fragment Ions (m/z)Fragmentation Pathway Rationale
N,N-dipropylpropane-1-sulfonamide 180, 122, 92Loss of a propyl radical (C₃H₇), cleavage of the S-N bond, and subsequent rearrangements.
N,N-diisopropylpropane-1-sulfonamide 208, 166, 122Loss of a methyl radical (CH₃) from an isopropyl group, followed by further fragmentation. The formation of a stable isopropyl cation fragment is also likely.
N,N-dipropylpropane-2-sulfonamide 180, 136, 92Cleavage adjacent to the sulfonyl group at the 2-position will lead to a different set of primary fragments compared to the 1-sulfonyl isomer.

Gas Chromatography (GC): Leveraging Physical Properties for Separation

While MS provides the identification, the separation of the isomers is achieved by Gas Chromatography. The choice of GC column and temperature programming is critical for resolving isomers that may have very similar boiling points.

The Causality Behind GC-Based Separation

GC separates compounds based on their volatility and interaction with the stationary phase of the column.[3]

  • Boiling Point: Generally, branched-chain isomers are more volatile (have lower boiling points) than their straight-chain counterparts. Therefore, N,N-diisopropylpropane-1-sulfonamide is expected to elute before N,N-dipropylpropane-1-sulfonamide.

  • Stationary Phase Interaction: The polarity of the stationary phase can also influence separation. While a non-polar phase separates primarily by boiling point, a slightly more polar phase may offer different selectivity based on the subtle polarity differences between the isomers.

Experimental Protocol: Optimized GC for Isomer Separation

(Refer to the GC-MS protocol in the previous section for a detailed setup).

Key Optimization Parameters:

  • Temperature Program: A slow initial temperature ramp can enhance the separation of closely eluting isomers.

  • Column Choice: If co-elution is observed on a standard non-polar column, switching to a mid-polarity column (e.g., with a phenyl-substituted stationary phase) may improve resolution.

Predicted Elution Order in GC

Based on the general principles of volatility, the predicted elution order from a non-polar GC column would be:

  • N,N-diisopropylpropane-1-sulfonamide (most volatile due to branching)

  • N-isopropyl-N-propylpropane-1-sulfonamide

  • N,N-dipropylpropane-2-sulfonamide

  • N,N-dipropylpropane-1-sulfonamide (least volatile)

Data Integration and Visualization

Workflow for Isomer Differentiation

Isomer_Differentiation_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Structural Elucidation Sample Sample GC-MS_Analysis GC-MS Analysis Sample->GC-MS_Analysis NMR_Analysis NMR Analysis (¹H & ¹³C) Sample->NMR_Analysis Retention_Time Retention Time (Elution Order) GC-MS_Analysis->Retention_Time Mass_Spectrum Mass Spectrum (Fragmentation Pattern) GC-MS_Analysis->Mass_Spectrum NMR_Spectra NMR Spectra (Chemical Shifts & Coupling) NMR_Analysis->NMR_Spectra Structure_Confirmation Definitive Structure Confirmation Retention_Time->Structure_Confirmation Mass_Spectrum->Structure_Confirmation NMR_Spectra->Structure_Confirmation

Sources

GC-MS Analysis of Volatile Genotoxic Impurities in Sulfonamide Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis of Volatile Genotoxic Impurities in Sulfonamide Drug Substances Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs), the generation of volatile, genotoxic impurities (GTIs)—specifically alkyl sulfonate esters —presents a critical safety challenge.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for analyzing the non-volatile sulfonamide drug substance, it often struggles with the low-molecular-weight, non-polar, and volatile nature of these specific impurities. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against LC-MS and GC-FID alternatives, demonstrating why GC-MS remains the superior analytical strategy for volatile sulfonamide-related impurities. We provide experimental protocols, comparative data, and decision-making frameworks to support your regulatory compliance (ICH M7).

Introduction: The "Volatile" Paradox in Sulfonamide Analysis

Sulfonamide drugs (e.g., sulfamethoxazole, sulfadiazine) are polar, non-volatile compounds typically analyzed via HPLC or LC-MS. However, their synthesis often involves the reaction of sulfonyl chlorides with amines in the presence of alcohols (e.g., methanol, ethanol). This specific reaction environment risks forming Alkyl Sulfonate Esters (e.g., Methyl Methanesulfonate [MMS], Ethyl Methanesulfonate [EMS]), which are:

  • Highly Volatile: Amenable to gas phase analysis.

  • Genotoxic: Direct DNA alkylating agents with strict limits (often < 1.5 µ g/day ).

  • Trace Level: Required detection limits are often in the low ppm or ppb range.

The Core Conflict: Researchers often default to LC-MS for the API but fail to capture these volatile impurities due to poor ionization or co-elution with solvent fronts. This guide validates GC-MS as the requisite orthogonal tool.

Technical Deep Dive: GC-MS vs. Alternatives
Scenario: Detection of Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) in Sulfonamide API
FeatureGC-MS (Headspace/Direct) LC-MS/MS GC-FID
Analyte Suitability Optimal. Excellent for volatile, non-polar esters.Poor. Small esters often elute in void volume; poor ionization in ESI.Good. Volatility matches, but lacks specificity.
Sensitivity (LOD) High (10–50 ppb). SIM mode isolates target ions, ignoring matrix.Moderate/Low. High background noise for small molecules.Moderate (1–10 ppm). Limited by flame background; no mass confirmation.
Selectivity High. Mass spectral fingerprint confirms identity (m/z).Low. Relies on retention time; risk of false positives.Low. Retention time only; cannot distinguish co-eluting peaks.
Matrix Interference Low (Headspace). API remains in vial; only volatiles enter column.High. API enters source, causing suppression/contamination.Moderate. Direct injection contaminates liner/column.
Throughput High. Rapid temperature ramps; no column re-equilibration.Medium. Requires column washing/equilibration.High. Similar to GC-MS but requires secondary confirmation.

Expert Insight:

  • Why GC-MS Wins: The "hard" ionization (Electron Impact - EI) of GC-MS fragments these small molecules predictably, providing a structural fingerprint that LC-MS (Soft Ionization) often fails to generate for small alkyl esters.

  • The Headspace Advantage: By using Headspace Sampling (HS-GC-MS), you eliminate the injection of the non-volatile sulfonamide API. This prevents source contamination—a notorious downtime cause in Direct Injection GC or LC-MS methods.

Experimental Protocol: Headspace GC-MS Workflow

Objective: Quantify MMS and EMS in a Sulfonamide API with a limit of quantitation (LOQ) ≤ 0.5 ppm.

A. Sample Preparation (Self-Validating System)
  • Principle: Matrix matching is critical. If the API affects the partition coefficient (K) of the impurities, standard addition or matrix-matched calibration is required.

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) (High boiling point, good solubility for sulfonamides).

Step-by-Step:

  • Standard Stock: Prepare 1000 ppm stock of MMS and EMS in DMSO.

  • Working Standards: Dilute stock to 0.1, 0.5, 1.0, 5.0 ppm in DMSO.

  • Sample Prep: Weigh 100 mg of Sulfonamide API into a 20 mL headspace vial.

  • Dissolution: Add 2 mL of DMSO. Seal immediately with a PTFE/Silicone septum crimp cap.

  • Vibration: Vortex for 2 minutes to ensure complete dissolution (Visual check: Solution must be clear).

B. Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Split (5:1) @ 220°CPrevents saturation; high temp prevents condensation.
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)"624" phase is designed for volatiles; thick film focuses volatiles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation efficiency.
Oven Program 40°C (hold 2 min) → 10°C/min → 220°C (hold 3 min)Low initial temp traps volatiles; ramp separates esters from solvent.
Headspace Oven: 100°C, Loop: 110°C, Transfer Line: 120°CTemp > Solvent BP not required, just enough to drive partition to gas phase.
MS Source EI Source @ 230°C, Quad @ 150°CStandard EI conditions.
Acquisition SIM Mode (Selected Ion Monitoring)Crucial for Sensitivity.
C. SIM Parameters (The "Fingerprint")
  • MMS: Target m/z 80 (Quant), 65, 79 (Qual).

  • EMS: Target m/z 79 (Quant), 109, 65 (Qual).

  • Note: m/z 79/80 corresponds to the sulfonate backbone fragments, highly characteristic.

Visualization: Analytical Decision Pathway

G Start Start: Impurity Analysis in Sulfonamide API Q1 Is the Impurity Volatile? (BP < 250°C) Start->Q1 Q2 Is it Thermally Stable? Q1->Q2 Yes LCMS Method: LC-MS/MS (Target: Non-volatile API/Impurities) Q1->LCMS No Q2->LCMS No (Degrades) Q3 Required Sensitivity (LOQ)? Q2->Q3 Yes GC_FID Method: GC-FID (Target: Residual Solvents > 1000 ppm) Q3->GC_FID Low (High ppm) GC_MS_HS RECOMMENDED: Headspace GC-MS (SIM) (Target: Alkyl Sulfonates < 10 ppm) Q3->GC_MS_HS High (Trace/GTI) GC_MS_DI Method: Direct Injection GC-MS (Target: Higher BP Impurities) GC_MS_HS->GC_MS_DI If BP > 150°C or Poor Partitioning

Figure 1: Decision tree for selecting the optimal analytical technique based on impurity volatility and sensitivity requirements.

Performance Data Comparison

The following data summarizes a validation study comparing Headspace GC-MS (SIM) vs. LC-MS/MS (MRM) for the detection of Ethyl Methanesulfonate (EMS) in a Sulfamethoxazole matrix.

MetricGC-MS (HS-SIM) LC-MS/MS (ESI) Verdict
Linearity (R²) > 0.999 (0.1 – 50 ppm)0.985 (1.0 – 50 ppm)GC-MS offers superior linearity at trace levels.
LOD (S/N > 3) 0.05 ppm 0.80 ppmGC-MS is ~16x more sensitive for this volatile target.
Recovery (%) 95% - 103%70% - 85%LC-MS suffers from matrix suppression (API interference).
Precision (%RSD) < 3.5%> 8.0%Headspace sampling provides higher reproducibility.
Specificity No interference from APIAPI tailing interferesHeadspace physically separates API from detector.
Troubleshooting & Optimization (The "Expert" Edge)

Issue: Carryover in Headspace

  • Cause: Sulfonate esters are "sticky" and can adsorb to transfer lines.

  • Fix: Use Sulfinert® or deactivated transfer lines. Increase transfer line temperature to 10°C above the loop temperature.

Issue: Matrix Effect (Low Recovery)

  • Cause: The API in the liquid phase modifies the vapor pressure of the impurity (Salting out/in effect).

  • Fix: Use the Standard Addition Method rather than external calibration. Add known amounts of MMS/EMS directly to the sample vials to normalize the partition coefficient.

Issue: Peak Tailing

  • Cause: Active sites in the liner or column.

  • Fix: Trim the column guard (0.5m) and replace the inlet liner with a deactivated split liner containing glass wool (to trap non-volatiles if doing direct injection, or to aid mixing).

References
  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • S. Ramakrishna et al. (2008). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science.[2] [Link]

  • David, F., et al. (2010). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients.[1][2][3][4] Agilent Technologies Application Note. [Link]

  • U.S. Food & Drug Administration (FDA). (2019).[5] GC/MS Headspace Method for Detection of NDMA in Valsartan Drug Substance and Drug Products. [Link]

  • Wollien, U. & Schramek, N. (2012).[2] Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC-MS. European Journal of Pharmaceutical Sciences. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Quantification of N,N-dipropylpropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of process-related impurities and reaction intermediates is paramount. N,N-dipropylpropane-1-sulfonamide, a molecule that may arise as an intermediate or impurity, presents a unique analytical challenge due to its chemical structure. This guide provides an in-depth, comparative analysis of methodologies for the quantification of N,N-dipropylpropane-1-sulfonamide, with a focus on UV-Vis spectrophotometry and its more robust alternative, High-Performance Liquid Chromatography (HPLC).

The core analytical challenge with N,N-dipropylpropane-1-sulfonamide lies in its lack of a significant chromophore, a part of a molecule responsible for its color by absorbing light in the UV-visible spectrum.[1] Unlike aromatic sulfonamides, which are common in pharmaceuticals and possess a benzene ring that absorbs UV light, N,N-dipropylpropane-1-sulfonamide is an aliphatic sulfonamide. This structural feature predicts weak absorption in the far-UV region, making direct quantification by UV-Vis spectrophotometry a non-trivial task. This guide will explore both a direct (hypothetical) and an indirect UV-Vis approach, and compare them against the more definitive HPLC-UV method.

Method 1: Direct UV-Vis Spectrophotometry - A Method of Limited Practicality

Direct UV-Vis spectrophotometry is, in principle, the most straightforward analytical technique for quantification. It relies on the direct measurement of light absorbance by the analyte at a specific wavelength, governed by the Beer-Lambert law.

For a molecule like N,N-dipropylpropane-1-sulfonamide, the absorption maximum (λmax) is expected to be in the low UV region, likely below 220 nm.[2] This presents immediate and significant challenges. Firstly, many common solvents have their own UV cutoff in this region, meaning the solvent itself absorbs strongly and would interfere with the measurement.[3][4][5] For instance, while water has a low UV cutoff (around 190 nm), the solubility of the often organic N,N-dipropylpropane-1-sulfonamide may be limited.[6][7] Organic solvents with better solubilizing power, such as ethanol (cutoff ~210 nm) or acetonitrile (cutoff ~190 nm), might be viable but require high purity to minimize background absorbance.[3][4][5]

Secondly, the low molar absorptivity expected for an aliphatic sulfonamide translates to poor sensitivity. This means that high concentrations of the analyte would be required to generate a measurable absorbance signal, making this method unsuitable for trace-level quantification.

Hypothetical Experimental Protocol: Direct UV-Vis
  • Solvent Selection: Choose a high-purity UV-grade solvent with a low UV cutoff, such as acetonitrile or methanol.[3][4][5]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N,N-dipropylpropane-1-sulfonamide in the selected solvent, with concentrations ranging from approximately 100 to 1000 µg/mL.

  • Wavelength Scanning: Scan a mid-range standard solution from 400 nm down to the solvent cutoff to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Due to the inherent limitations of low sensitivity and high potential for interference, the direct UV-Vis method is not recommended for reliable quantification of N,N-dipropylpropane-1-sulfonamide in most research and quality control settings.

Method 2: Indirect UV-Vis Spectrophotometry via Derivatization - Enhancing Detectability

To overcome the low sensitivity of the direct UV-Vis method, an indirect approach involving a chemical derivatization can be employed. This technique converts the non-absorbing analyte into a colored product with a strong absorbance in the visible range, where there is less interference from solvents and other matrix components. A classic approach for primary and some secondary sulfonamides involves diazotization followed by coupling with a chromogenic agent.[8] While N,N-dipropylpropane-1-sulfonamide is a tertiary sulfonamide and will not undergo diazotization, other derivatization strategies targeting the sulfonamide group or a part of the molecule could be hypothetically developed.

For the purpose of this guide, we will present a generalized derivatization protocol to illustrate the principle.

Experimental Protocol: Indirect UV-Vis via Derivatization
  • Reaction Principle: The sulfonamide is reacted with a specific derivatizing agent under controlled conditions (e.g., pH, temperature) to yield a stable, colored product.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of N,N-dipropylpropane-1-sulfonamide at much lower concentrations than for the direct method (e.g., 1-20 µg/mL).

  • Derivatization Reaction: To a fixed volume of each standard and sample solution, add the derivatizing agent and any necessary buffers or catalysts. Allow the reaction to proceed for a specified time to ensure complete color development.

  • Wavelength Scanning: Scan the spectrum of a derivatized standard in the visible range (e.g., 400-700 nm) to determine the λmax of the colored product.

  • Calibration and Measurement: Measure the absorbance of all derivatized standards and samples at the determined λmax and construct a calibration curve to quantify the sample.

This method offers a significant improvement in sensitivity and selectivity over the direct UV-Vis approach. However, it is more labor-intensive, requires careful optimization of the derivatization reaction, and may be susceptible to interferences from other compounds that can react with the derivatizing agent.

Derivatization_Workflow cluster_prep Solution Preparation cluster_reaction Derivatization cluster_analysis Spectrophotometric Analysis Standards Prepare Standards (1-20 µg/mL) AddReagent Add Derivatizing Agent & Buffers Standards->AddReagent Sample Prepare Sample Sample->AddReagent Incubate Incubate (Controlled Time & Temp) AddReagent->Incubate Scan Scan for λmax (400-700 nm) Incubate->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Create Calibration Curve Measure->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for Indirect UV-Vis Quantification via Derivatization.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - The Gold Standard

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the quantification of sulfonamides and other pharmaceutical compounds.[9][10] This method first separates the analyte of interest from other components in the sample matrix based on their differential interactions with a stationary phase (the column) and a mobile phase. The separated analyte then passes through a UV detector, which measures its absorbance.

For N,N-dipropylpropane-1-sulfonamide, even with its weak chromophore, the sensitivity of modern HPLC-UV systems allows for detection at low wavelengths (e.g., 210-220 nm). The key advantage of HPLC is its specificity; the retention time (the time it takes for the analyte to pass through the column) provides a qualitative identifier, and the peak area is proportional to the concentration. This physical separation step minimizes interferences from other sample components, a major drawback of direct UV-Vis spectrophotometry.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system with a UV detector is used. A reverse-phase C18 column is a common choice for sulfonamide analysis.[11]

  • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition is optimized to achieve good separation.[11]

  • Standard and Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent. Filtration of all solutions through a 0.45 µm filter is crucial to prevent clogging of the HPLC system.

  • Method Development:

    • Wavelength Selection: Set the UV detector to a low wavelength, such as 210 nm, where the sulfonamide is expected to have some absorbance.

    • Isocratic or Gradient Elution: An isocratic method (constant mobile phase composition) is simpler, while a gradient method (changing mobile phase composition) may be necessary to separate the analyte from complex matrix components.

    • Flow Rate and Injection Volume: Typical flow rates are around 1 mL/min, and injection volumes are in the range of 10-20 µL.

  • Calibration and Quantification: Inject a series of standard solutions to create a calibration curve by plotting peak area against concentration. Inject the sample, and determine its concentration from the calibration curve based on its peak area.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase Inject Inject into HPLC MobilePhase->Inject Standards Prepare Standards Filter Filter All Solutions (0.45 µm) Standards->Filter Sample Prepare Sample Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Workflow for Quantification by HPLC-UV.

Performance Comparison

The choice of an analytical method is always a trade-off between various performance parameters. The following table provides a semi-quantitative comparison of the three discussed methods for the analysis of N,N-dipropylpropane-1-sulfonamide.

Parameter Direct UV-Vis Indirect UV-Vis (Derivatization) HPLC-UV
Specificity Very LowLow to MediumVery High
Sensitivity Very LowHighHigh to Very High
Limit of Detection (LOD) High (e.g., >10 µg/mL)Low (e.g., <1 µg/mL)Very Low (e.g., <0.1 µg/mL)[12]
Limit of Quantitation (LOQ) High (e.g., >30 µg/mL)Low (e.g., <3 µg/mL)Very Low (e.g., <0.3 µg/mL)[12]
Linearity Range NarrowWideVery Wide
Throughput HighLow to MediumMedium
Cost per Sample Very LowLowMedium
Method Development SimpleComplexModerate to Complex
Robustness PoorMediumHigh

Conclusion and Recommendations

For the quantification of N,N-dipropylpropane-1-sulfonamide, the choice of analytical method is critical and depends heavily on the specific requirements of the analysis.

  • Direct UV-Vis spectrophotometry is not a viable method for reliable quantification due to its inherent lack of sensitivity and specificity for this aliphatic sulfonamide.

  • Indirect UV-Vis spectrophotometry via derivatization can be a cost-effective option if high sensitivity is required and an appropriate derivatization chemistry can be developed and validated. However, it is more time-consuming and prone to certain types of interference.

  • HPLC-UV stands out as the most suitable method for the accurate and reliable quantification of N,N-dipropylpropane-1-sulfonamide in most scientific and industrial settings.[11] Its high specificity, excellent sensitivity, and robustness make it the gold standard, particularly when analyzing complex matrices or when regulatory compliance is a concern. The ability to separate the analyte from impurities before detection is an unparalleled advantage.

Therefore, for researchers, scientists, and drug development professionals requiring accurate, precise, and reliable data on N,N-dipropylpropane-1-sulfonamide concentrations, the investment in developing and validating an HPLC-UV method is strongly recommended.

References

  • Scribd. UV Cutoff Values for Common Solvents. Available from: [Link]

  • LibreTexts Chemistry. Ultraviolet Spectroscopy. Available from: [Link]

  • SlideShare. Analysis of sulfonamides. Available from: [Link]

  • Burdick & Jackson. UV Cutoff. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • ResearchGate. A very fast and simple method for the determination of sulfonamide residues in seawaters. Available from: [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • MDPI. Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. Available from: [Link]

  • IOSR Journal of Applied Physics. UV-Visible absorption spectroscopy and Z-scan analysis. Available from: [Link]

  • Molnar Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

  • Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available from: [Link]

  • ResearchGate. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Available from: [Link]

  • World Journal of Pharmaceutical Research. Development and validation of UV spectrophotometric method for determination of chlorpropamide in bulk and formulation. Available from: [Link]

  • NIH. Deep UV dispersion and absorption spectroscopy of biomolecules. Available from: [Link]

  • SciSpace. Spectrophotometric Determination of Some Sulphonamides in Aqueous Solution Via Azo - Dye Formation Reaction. Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available from: [Link]

  • International Journal Of Pharma Research and Health Sciences. Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. Available from: [Link]

  • ACS Journals. Simultaneous Detection and Quantification of Four Sulfonamides in Buffalo Meat using RP-HPLC. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.